cis-5-Decene

Description

Significance within Olefin Chemistry

The importance of cis-5-decene in olefin chemistry is intrinsically linked to the field of olefin metathesis, a powerful carbon-carbon double bond-forming reaction. Olefin metathesis has become a cornerstone of organic synthesis, and this compound frequently appears as a key product or reactant in these transformations.

One of the primary methods for synthesizing this compound is through the self-metathesis or homodimerization of terminal olefins like 1-hexene (B165129). nih.govmit.edu This reaction, often facilitated by molybdenum or tungsten-based catalysts, results in the formation of this compound and ethylene (B1197577) gas. nih.govmit.edu The stereoselectivity of this reaction, specifically the preferential formation of the Z (cis) isomer, is a significant area of research, as controlling the geometry of the resulting double bond is crucial for many applications. nih.gov

Furthermore, this compound is a valuable substrate for studying the reactivity and selectivity of various metathesis catalysts. For instance, its reaction with other olefins in cross-metathesis reactions is used to produce a range of other compounds. A notable application is in the synthesis of insect pheromones, such as 5-decenyl acetate (B1210297), a component of the peach twig borer pheromone. google.com In these syntheses, 5-decene is reacted with functionalized olefins like 5-hexenyl acetate. google.com The efficiency and the resulting trans:cis ratio of the product are highly dependent on the catalyst and reaction conditions employed. google.com

The compound also plays a role in tandem reaction sequences that combine isomerization and metathesis. In "ISOMET" (isomerization-metathesis) reactions, readily available internal olefins can be isomerized to terminal olefins, which then undergo metathesis. acs.orgmit.edu For example, trans-3-hexene (B77681) can be converted to a mixture of hexene isomers, which then react to form this compound. acs.org This one-pot approach highlights the utility of this compound as a target molecule for developing efficient and atom-economical synthetic strategies. acs.orgmit.edu

Molecular dynamics simulations have also utilized this compound to understand the behavior of unsaturated hydrocarbon chains, providing insights into the properties of more complex systems like lipid bilayers.

Research Trajectories and Contemporary Challenges

Current research involving this compound is largely focused on overcoming the challenges associated with its stereoselective synthesis and its application as a probe for catalytic activity.

A major challenge is the development of catalysts that can produce this compound with high Z-selectivity. While traditional methods often yield mixtures of cis and trans isomers, significant progress has been made with the design of new molybdenum and ruthenium-based catalysts. mit.edumdpi.com For example, certain molybdenum imido alkylidene complexes have shown high selectivity (up to 95%) for the formation of this compound from the homocoupling of 1-hexene. mit.edu The challenge lies in creating catalysts that are not only highly selective but also robust, efficient, and tolerant of various functional groups. The synthesis of cis-olefins without resorting to traditional, often wasteful methods like alkyne hydrogenations, remains a key goal. nih.gov

Another active area of research is the use of this compound to understand catalyst behavior. Studies have shown that some Z-selective ruthenium metathesis catalysts exhibit different reactivity with this compound compared to its trans-isomer. nih.gov For instance, in ethenolysis reactions (cleavage of the double bond with ethylene), certain catalysts are significantly more active towards the cis isomer. nih.gov This selective reactivity is crucial for processes like purifying mixtures of isomers or designing complex tandem catalytic cycles where one isomer must react while the other remains inert. uni-konstanz.de

The interaction of this compound with catalyst support surfaces, such as silica (B1680970), is also under investigation. researchgate.net Understanding how the olefin adsorbs onto and interacts with the surface is critical for designing more effective heterogeneous catalysts, which are vital for industrial applications due to their ease of separation and recyclability. researchgate.netscispace.com

Finally, this compound serves as a model substrate in the development of other types of catalytic reactions beyond metathesis. For example, it has been used in studies on the catalytic enantioselective and regioselective allylic oxidation, a reaction that introduces functionality adjacent to the double bond to create valuable chiral building blocks. nih.gov These research trajectories underscore the continued importance of this compound not just as a synthetic target, but as a fundamental tool for advancing the field of catalysis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol acs.org |

| CAS Number | 7433-78-5 nih.gov |

| Appearance | Colorless to Almost colorless clear liquid acs.org |

| Boiling Point | 443.1 K |

| IUPAC Name | (Z)-dec-5-ene nih.gov |

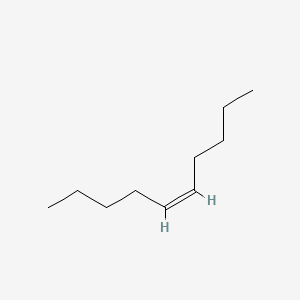

Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-dec-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURSXESKOOOTOV-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896841 | |

| Record name | Cis-5-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7433-78-5 | |

| Record name | (5Z)-5-Decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7433-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Decene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cis-5-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Approaches for Cis 5 Decene

Stereoselective Synthesis Strategies

The creation of the cis- or Z-configuration in 5-decene necessitates methodologies that favor the formation of this specific stereoisomer over its trans- counterpart. The following sections detail established and advanced methods to achieve this stereoselectivity.

Partial Hydrogenation of Alkynes

A primary and widely utilized method for generating cis-alkenes is the partial hydrogenation of the corresponding alkyne. vaia.com This process involves the addition of hydrogen across the triple bond, which, with the right catalyst, can be halted at the alkene stage before further reduction to an alkane occurs. libretexts.org

The conversion of 5-decyne (B157701) to cis-5-decene is effectively achieved through catalytic hydrogenation using a Lindlar catalyst. vaia.comvaia.com This heterogeneous catalyst is composed of palladium deposited on a solid support like calcium carbonate or barium sulfate, which is then "poisoned" with substances such as lead acetate (B1210297), lead oxide, or quinoline (B57606). byjus.comwikipedia.orgfiveable.me

The hydrogenation process is stereospecific, proceeding via a syn-addition mechanism. byjus.comwikipedia.org This means that both hydrogen atoms add to the same face of the alkyne as it adsorbs onto the catalyst surface. chemistrytalk.org This simultaneous or near-simultaneous addition ensures the formation of the cis configuration in the resulting alkene. byjus.comchemistrytalk.org For instance, the hydrogenation of 5-decyne in the presence of a Lindlar catalyst yields this compound. vaia.com

| Reactant | Catalyst | Key Feature | Product |

|---|---|---|---|

| 5-Decyne | Lindlar Catalyst (Pd/CaCO₃, lead acetate, quinoline) | Syn-addition of hydrogen | This compound |

The key to the success of the Lindlar catalyst lies in its controlled deactivation, or "poisoning." byjus.com Palladium itself is a highly active hydrogenation catalyst that would typically reduce an alkyne completely to an alkane. libretexts.orgmsu.edu The addition of poisons like lead salts and quinoline serves to reduce the catalyst's activity. wikipedia.orgfiveable.me

This deactivation prevents the over-reduction of the initially formed cis-alkene to the corresponding alkane. byjus.comwikipedia.org The poisoned catalyst is active enough to facilitate the reduction of the alkyne's triple bond but not the double bond of the resulting alkene. jove.com Research suggests that the poisoning process selectively reduces the number of sites on the catalyst surface where alkenes can adsorb and react, thus ensuring the isolation of the cis-alkene as the primary product. rsc.org The quinoline component is particularly important for preventing the complete hydrogenation of the alkyne. libretexts.org

McMurry Coupling Reactions

The McMurry reaction provides an alternative route to alkenes through the reductive coupling of two carbonyl compounds, such as aldehydes or ketones. wikipedia.org This reaction utilizes low-valent titanium species, typically generated in situ from titanium chlorides like TiCl₃ or TiCl₄ and a reducing agent. wikipedia.org

The McMurry reaction is a powerful method for synthesizing alkenes, including those that are sterically hindered. slideshare.netorganicreactions.org The process involves a deoxygenative dimerization where two carbonyl groups are coupled to form a C=C double bond. rsc.org The driving force for the second step of the reaction is the high oxophilicity of titanium, which facilitates the removal of the oxygen atoms from the intermediate. wikipedia.org While highly effective for many symmetrical alkenes, the standard McMurry coupling of aliphatic aldehydes like pentanal tends to produce a mixture of isomers, with the trans isomer often predominating. For example, the coupling of pentanal yields 5-decene as a mixture of approximately 70% trans and 30% cis isomers. rsc.org

The general procedure involves two main steps: the reduction of a titanium (III) or (IV) chloride to generate the low-valent titanium species, followed by the deoxygenative coupling of the carbonyl substrate. rsc.org

| Reactant | Reagents | Product Mixture | Approximate Ratio (trans:cis) |

|---|---|---|---|

| Pentanal | Low-valent titanium (e.g., from TiCl₃/LiAlH₄) | 5-Decene | 70:30 |

The precise mechanism of the McMurry reaction has been a subject of study, and several pathways have been proposed. rsc.org The reaction is generally understood to proceed in two major stages: the formation of a pinacolate (a 1,2-diolate) intermediate, followed by deoxygenation to form the alkene. wikipedia.org

Three hypothetical pathways (A, B, and C) have been described to explain the formation of the alkene from the metallopinacolate intermediate. rsc.org

Path A : This pathway involves a metallopinacolate where both oxygen atoms are bound to the same titanium atom, forming a five-membered ring. The cleavage of the C-O bonds can be either concerted (Path A1) or non-concerted (Path A2). This pathway was initially thought to be regioselective. rsc.org

Path B : In this pathway, the oxygen atoms of the pinacol (B44631) intermediate are bonded to two different titanium atoms. This mechanism does not involve a cyclic intermediate and proceeds through a non-concerted cleavage of the C-O bonds, allowing for rotation around the C-C single bond. This rotation helps to explain the formation of both cis and trans isomers in reactions like the coupling of pentanal. rsc.org

Path C : A third pathway has also been considered in mechanistic discussions. rsc.org

The non-regioselective outcome observed in the synthesis of 5-decene from pentanal suggests that a mechanism like Path B, which allows for bond rotation and the formation of a mixture of stereoisomers, is more likely than a strictly regioselective pathway like Path A. rsc.org

Regioselectivity and Stereochemical Outcome in 5-Decene Formation

The formation of 5-decene isomers is highly dependent on the chosen synthetic pathway and reaction conditions. Regioselectivity, which dictates the position of the double bond, and stereoselectivity, which determines the cis or trans configuration, are critical factors. masterorganicchemistry.commdpi.com

In the context of allylic C-H oxidation of internal alkenes, a catalytic system involving antimony pentachloride (SbCl₅) and (R)-BINOL has been shown to catalyze the ene reaction between this compound and an oxidant, demonstrating control over both regioselectivity and stereochemistry. nih.gov This method can produce allylic functionalized products with high stereoselectivity and regioselectivity from unsymmetrical internal alkenes. nih.gov

A notable observation is that the stereochemical outcome can be dictated by the olefin configuration. nih.gov For instance, using a catalytic antimony-BINOL system, the cis and trans isomers of 5-decene yield different major diastereomeric products with opposite absolute configurations at the carbon stereocenters. nih.gov This suggests that the initial geometry of the alkene influences the π-face selectivity during the reaction. nih.gov Furthermore, under these optimized conditions, the unreacted this compound does not isomerize to the more stable trans isomer at lower conversions. nih.gov

The table below summarizes the effect of different Lewis acids on the ene reaction of this compound.

Table 1: Optimization of the Enantioselective Allylic Oxidation of this compound

| Entry | Lewis Acid | Co-catalyst | Yield (%) | er (Enantiomeric Ratio) |

|---|---|---|---|---|

| 1 | - | - | 0 | - |

| 2 | TiCl₄ | - | 15 | - |

| 3 | SnCl₄ | - | 20 | - |

| 4 | SbCl₅ | - | 25 | - |

| 10 | SbCl₅ | (R)-BINOL | 84 | 92.5:7.5 |

Data sourced from extensive explorations of reaction parameters. nih.gov

Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful tool for the synthesis of alkenes, including this compound. nih.gov This method involves the redistribution of alkene fragments, catalyzed by transition metal complexes.

Cross-metathesis involves the reaction between two different olefins. The synthesis of 5-decenyl acetate, a related compound, can be achieved through the cross-metathesis of 5-decene with 5-hexenyl acetate. google.com This reaction, when performed in the presence of Grubbs' catalyst under vacuum, can yield greater than 98% pure 5-decenyl acetate with a trans:cis ratio of 80:20 to 84:16. google.com The removal of the volatile side product, 1-hexene (B165129), is crucial for achieving high conversions and favoring the trans isomer. google.com

In another example, the cross-metathesis of 1-chlorohexene and 1-hexene using Grubbs' catalyst produces 1-chloro-5-decene with a 60:40 trans:cis isomeric ratio. google.comgoogle.com The reaction temperature influences the yield, with higher temperatures leading to better conversions. google.com

A study on a one-pot tandem olefin isomerization/metathesis-coupling (ISOMET) reaction demonstrated the formation of this compound from the cross-metathesis of cis-4-decene (B100536) and 1-hexene. acs.org This highlights the potential of metathesis for creating specific isomers.

Self-metathesis, or homodimerization, of a single olefin can also be employed to synthesize 5-decene. A preferred method involves the self-metathesis of 1-hexene in the presence of a metathesis catalyst to form 5-decene. google.comgoogle.com The continuous removal of the ethylene (B1197577) byproduct drives the reaction towards the product. google.com The resulting 5-decene can then be used in subsequent cross-metathesis reactions. google.comgoogle.com

The choice of catalyst is paramount in controlling the isomeric ratio of the resulting 5-decene. Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly used. google.comgoogle.com For instance, the use of bis(tricyclohexylphosphine)dichloro ruthenium (II) benzylidene results in a 60:40 trans:cis ratio of 1-chloro-5-decene from the cross-metathesis of 1-chlorohexene and 1-hexene. google.comgoogle.com

More advanced catalysts have been developed for higher stereoselectivity. A molybdenum imido alkylidene complex, Mo(NAd)(CHCMe₂Ph)(pyr)(HIPTO), was found to catalyze the self-metathesis of 1-hexene to produce 5-decene with 95% cis-selectivity. mit.edu This was a significant report on highly Z-selective metathesis of a terminal olefin. mit.edu The cis-selectivity is attributed to the combination of a small imido ligand and a bulky alkoxide ligand. mit.edu

Tungsten-based catalysts, such as W(NAr)(C₃H₆)(pyr)(OHIPT), have also shown high Z-selectivity in olefin metathesis. acs.org In a tandem isomerization/metathesis reaction of trans-3-hexene (B77681), this tungsten catalyst, in combination with a ruthenium isomerization catalyst, produced this compound. acs.org The table below shows the impact of different catalysts on the formation of decene isomers.

Table 2: Catalyst Effect on Decene Isomer Formation in a Tandem Reaction

| Catalyst System | Total C10 Product (mmol) | This compound / Total C10 (%) |

|---|---|---|

| W(NAr)(C₃H₆)(pyr)(OHIPT) + [CpRu(P–N)(MeCN)]BArF₄ | 0.580 | High |

| W(O)(CHCMe₂Ph)(OHMT)₂ + [CpRu(P–N)(MeCN)]BArF₄ | 1.500 | Low |

Data from a study on tandem olefin isomerization/metathesis-coupling. acs.orgmit.edu

Stereodivergent and Diastereoselective Routes

Stereodivergent synthesis provides access to different stereoisomers of a product from a common starting material. beilstein-journals.orgresearchgate.net While specific examples for this compound are not detailed in the provided context, the principles of stereodivergent synthesis are applicable. beilstein-journals.orgresearchgate.net This often involves changing reagents or reaction conditions to favor the formation of one diastereomer over another. beilstein-journals.org

Diastereoselective reactions are crucial for creating specific stereoisomers. In the context of related compounds, diastereoselective N-alkylation using a ruthenium catalyst has been reported to achieve excellent diastereocontrol. acs.org Similarly, catalytic enantioselective allylic C-H oxidation of internal alkenes provides a direct path to chiral synthons while preserving the olefin functionality for further transformations. nih.gov The reaction of cis- and trans-5-decene (B166815) with a chiral oxidant under catalytic conditions yields different diastereomeric products, highlighting the diastereoselectivity of the transformation. nih.gov

Isomerization Control in Synthetic Sequences

Undesirable isomerization of the double bond is a common challenge in olefin synthesis. researchgate.net During olefin metathesis, isomerization can occur as a side reaction, leading to a mixture of products. researchgate.net

The addition of certain reagents can suppress this isomerization. For example, 1,4-benzoquinone (B44022) (BQ) has been shown to prevent olefin isomerization during ruthenium-catalyzed metathesis reactions. researchgate.net BQ is thought to work by reducing to hydroquinone, which consumes any ruthenium hydride species that are responsible for the isomerization. researchgate.net In the ethenolysis of trans-5-decene, the addition of BQ completely suppressed isomerization, leading to a single product. researchgate.net

Isomerization can also be controlled by the choice of catalyst and reaction conditions. For instance, in the hydroformylation of n-decenes, a rhodium-BiPhePhos catalyst is capable of double bond isomerization. mpg.de By carefully selecting the reaction conditions, the isomerization can be coupled with the desired hydroformylation reaction. mpg.de

In some cases, isomerization is a desired step to obtain a specific isomer. For instance, a 60:40 trans:cis mixture of 5-decenyl acetate can be isomerized to an 80:20 ratio using the sodium salt of benzenesulfinic acid in acetic acid. google.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| (E)-5-decene |

| (R)-BINOL |

| 1,4-benzoquinone |

| 1-chloro-5-decene |

| 1-chlorohexene |

| 1-hexene |

| 5-decene |

| 5-decenyl acetate |

| 5-hexenyl acetate |

| Antimony pentachloride |

| cis-4-decene |

| This compound |

| Ethylene |

| Grubbs' catalyst |

| Hydroquinone |

| Mo(NAd)(CHCMe₂Ph)(pyr)(HIPTO) |

| Ruthenium hydride |

| Sodium salt of benzenesulfinic acid |

| trans-3-hexene |

| trans-5-decene |

| W(NAr)(C₃H₆)(pyr)(OHIPT) |

| [CpRu(P–N)(MeCN)]BArF₄ |

| BiPhePhos |

| Rhodium |

| Tin(IV) chloride |

Multi-step Transformations Involving Bromination and Alkyne Reduction

A well-established methodology to accomplish the inversion of trans-5-decene to this compound involves a three-step reaction sequence: halogenation (specifically bromination), elimination to form an alkyne, and subsequent partial hydrogenation of the alkyne. vaia.com

The first step is the electrophilic addition of bromine (Br₂) across the double bond of trans-5-decene. vaia.com This reaction typically proceeds via an anti-addition mechanism, yielding a vicinal dibromide, specifically (5R,6S)-5,6-dibromodecane.

Following bromination, the resulting dibromoalkane undergoes a double dehydrohalogenation reaction using a strong base to form 5-decyne. vaia.com This elimination reaction removes the two bromine atoms and two adjacent hydrogen atoms, creating a carbon-carbon triple bond.

The final and crucial step is the stereoselective reduction of the intermediate alkyne, 5-decyne, to this compound. vaia.com This is achieved through catalytic hydrogenation using a "poisoned" or deactivated catalyst, most commonly the Lindlar catalyst. vaia.comlibretexts.orgpressbooks.pub The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and treated with lead acetate and quinoline, reduces the activity of the palladium catalyst. libretexts.orgpressbooks.pub This deactivation prevents the reaction from proceeding to a full reduction to an alkane and facilitates syn-stereochemistry of hydrogen addition, where both hydrogen atoms add to the same face of the alkyne, resulting in the formation of the cis-alkene. libretexts.org

The table below outlines the key stages of this synthetic transformation.

Table 1: Synthetic Pathway for the Conversion of trans-5-Decene to this compound

| Step | Reaction Type | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Bromination (Halogenation) | trans-5-Decene | Br₂ in CH₂Cl₂ | (5R,6S)-5,6-dibromodecane |

| 2 | Dehydrohalogenation (Elimination) | (5R,6S)-5,6-dibromodecane | Strong base (e.g., NaNH₂) | 5-Decyne |

| 3 | Partial Hydrogenation (Reduction) | 5-Decyne | H₂, Lindlar Catalyst | This compound |

The table below details the reagents involved in the key reduction step that defines the final stereochemistry.

Table 2: Reagents for Alkyne Reduction and Resulting Stereochemistry

| Starting Alkyne | Reducing Agents | Solvent | Product | Stereochemical Outcome |

|---|---|---|---|---|

| 5-Decyne | H₂, Lindlar Catalyst | N/A | This compound | cis (Syn-addition) libretexts.org |

| 5-Decyne | Na or Li | Liquid NH₃ | trans-5-Decene | trans (Anti-addition) libretexts.orgpressbooks.pub |

Mechanistic Investigations of Cis 5 Decene Reactions

Oxidative Reaction Pathways

The carbon-carbon double bond in cis-5-decene is a site of high electron density, making it susceptible to attack by various oxidizing agents. The outcomes of these reactions are dictated by the nature of the oxidant and the reaction conditions.

Formation of Epoxides via Peracids

The reaction of this compound with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide, a three-membered ring containing an oxygen atom. mychemblog.comleah4sci.com This process, known as the Prilezhaev reaction, is a concerted epoxidation. mychemblog.com The mechanism involves the electrophilic peracid attacking the nucleophilic double bond of the alkene. ucalgary.ca

The reaction proceeds through a characteristic "butterfly" transition state where the oxygen atom is delivered to the double bond, and a proton is transferred within the peracid molecule. mychemblog.com This concerted mechanism ensures that the stereochemistry of the alkene is retained in the product. mychemblog.comlibretexts.org Therefore, the epoxidation of this compound yields cis-5,6-epoxydecane. The reaction is stereospecific, with the two new carbon-oxygen bonds forming on the same side of the original double bond, a syn addition. ucalgary.ca The reactivity of alkenes in this reaction increases with the number of electron-donating alkyl groups on the double bond, which enhances its nucleophilicity. ucalgary.ca

Dihydroxylation Mechanisms via Osmium Tetroxide

This compound can be converted to a vicinal diol, a compound with hydroxyl groups on adjacent carbons, through reaction with osmium tetroxide (OsO₄). masterorganicchemistry.comlibretexts.org This syn-dihydroxylation reaction is highly stereospecific. masterorganicchemistry.com

Atmospheric Oxidation Reactions

In the atmosphere, this compound, like other alkenes, is subject to degradation by key oxidants, playing a role in tropospheric chemistry. acs.orgnist.gov

The gas-phase reaction of this compound with ozone is a significant atmospheric process. acs.orgresearchgate.net The reaction proceeds via the Criegee mechanism, where ozone adds across the double bond to form an unstable primary ozonide (POZ). acs.orgcopernicus.org This POZ rapidly decomposes into two sets of molecules: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). acs.orgcopernicus.org

For the symmetrical this compound, this fragmentation yields pentanal and a C4 Criegee intermediate (CH₃(CH₂)₃CHOO). acs.org These Criegee intermediates are highly energetic and can undergo further reactions, including isomerization and decomposition, which can lead to the formation of hydroxyl radicals (HO·). acs.orgresearchgate.net Studies have shown that the reaction of this compound with ozone does indeed produce carbonyls as major products. acs.org To isolate the ozonolysis mechanism, experiments are often conducted in the presence of a hydroxyl radical scavenger, like cyclohexane, to prevent side reactions. acs.org

The reaction with hydroxyl radicals is a primary degradation pathway for alkenes in the troposphere. researchgate.net The HO· radical can either add to the double bond or abstract a hydrogen atom from an allylic position. For most alkenes, addition to the double bond is the dominant pathway.

The rate at which this compound reacts with hydroxyl radicals is a critical parameter in atmospheric models. The rate constant for the gas-phase reaction of hydroxyl radicals with this compound has been determined experimentally.

Quantitative structure-activity relationship (QSAR) models have been developed to predict the reaction rate constants of alkenes with both ozone and hydroxyl radicals. scielo.br One study reported an experimental rate constant (-logkOH) for this compound of 15.92. scielo.br Another study on cycloalkenes provides context for the reactivity of C-C double bonds with OH radicals, though it does not directly measure this compound. acs.orgnih.gov The reaction of this compound with OH radicals is known to contribute to its atmospheric degradation. nist.gov The formation of OH radicals as a product of the ozone-alkene reaction further complicates the atmospheric chemistry of compounds like this compound. acs.org

Table 1: Reaction Rate Constants for this compound

| Reactant | Rate Constant (-logk) | Conditions | Reference |

|---|---|---|---|

| Hydroxyl Radical (HO·) | 15.92 | 25 °C, 101.3 kPa | scielo.br |

| Ozone (O₃) | 6.34×10⁻¹¹ cm³/molecule/s | Not Specified | libretexts.org |

This interactive table provides a summary of key kinetic data. The values represent the negative logarithm of the rate constant for the reaction with the hydroxyl radical and the direct rate constant for the reaction with ozone.

Table 2: Compound Names

| Compound Name |

|---|

| (Z)-5-Decene |

| Bromohydrin |

| cis-2,3-epoxybutane |

| cis-5,6-epoxydecane |

| This compound |

| cis-diol |

| Cyclohexane |

| Epoxide |

| Hydrogen sulfide |

| Hydroxyl radical |

| meso-5,6-decanediol |

| meta-chloroperoxybenzoic acid |

| N-methylmorpholine N-oxide |

| Osmium tetroxide |

| Ozone |

| Pentanal |

| Peracid |

| Sodium bisulfite |

| trans-2,3-epoxybutane |

Reaction with Hydroxyl Radicals (HO·)

Competing Pathways: HO· Addition vs. H-Abstraction

In the atmospheric chemistry of this compound, its reaction with hydroxyl radicals (HO·) proceeds through two primary competing pathways: the addition of the HO· radical to the C=C double bond and the abstraction of a hydrogen atom from the alkyl chain. researchgate.net For alkenes in general, the addition of the hydroxyl radical to the unsaturated bond is the predominant pathway. researchgate.netresearchgate.net However, for longer-chain alkenes like this compound, hydrogen abstraction becomes a more significant, non-negligible channel. researchgate.net

The rate of reaction is influenced by the stability of the resulting radical. H-abstraction from an allylic position is favored due to the resonance stabilization of the subsequent allylic radical. libretexts.org The electron-donating nature of the alkyl groups surrounding the double bond in this compound enhances the rate of reaction. researchgate.netresearchgate.net

Atmospheric models, such as SAPRC-99, incorporate these competing pathways to quantify the formation of products like carbonyl compounds and peroxy radicals. The branching ratios, which dictate the prevalence of each pathway, are crucial for accurately modeling the atmospheric fate of this compound and are determined through experimental and theoretical methods, including density functional theory (DFT) calculations.

Table 1: Competing Reaction Pathways of this compound with HO· Radical

| Pathway | Description | Significance |

|---|---|---|

| HO· Addition | The hydroxyl radical adds across the carbon-carbon double bond. | Generally the dominant pathway for alkenes. researchgate.netresearchgate.net |

| H-Abstraction | The hydroxyl radical abstracts a hydrogen atom from the alkyl chain, often from an allylic position. | Becomes increasingly important for longer-chain alkenes. researchgate.net |

Hydrogenation Reaction Mechanisms

Syn Stereochemistry in Partial Hydrogenation

The partial hydrogenation of an alkyne to a cis-alkene is a stereospecific reaction that exhibits syn stereochemistry. libretexts.orgopenstax.orglibretexts.org This means that both hydrogen atoms add to the same face of the carbon-carbon triple bond. libretexts.org In the case of producing this compound, the starting material would be 5-decyne (B157701). vaia.comvaia.com

The reaction is typically carried out using a Lindlar catalyst, which is a poisoned palladium catalyst. openstax.orglibretexts.org The catalyst consists of palladium deposited on calcium carbonate and treated with a deactivating agent like lead acetate (B1210297) and quinoline (B57606). openstax.orglibretexts.org This deactivation prevents the complete reduction of the alkyne to an alkane. libretexts.orglibretexts.org

The mechanism involves the adsorption of molecular hydrogen onto the surface of the metal catalyst. libretexts.org The alkyne also coordinates to the catalyst surface. The hydrogen atoms are then transferred sequentially from the catalyst surface to the same side of the triple bond, resulting in the exclusive formation of the cis isomer. libretexts.orgyoutube.com

Complete Hydrogenation to Decane

The complete hydrogenation of this compound results in the formation of the saturated alkane, decane. vaia.com This reaction involves the addition of two hydrogen atoms across the double bond. libretexts.org Unlike partial hydrogenation, this process is carried out using a more active catalyst, such as palladium on carbon (Pd/C) or platinum, and typically an excess of hydrogen gas. libretexts.orgvaia.com

The mechanism begins with the adsorption of both the this compound and molecular hydrogen onto the surface of the metal catalyst. libretexts.org The H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms bond to the catalyst surface. libretexts.org These hydrogen atoms are then transferred to the carbons of the double bond, breaking the pi bond and forming two new C-H single bonds. libretexts.org This results in the formation of decane. vaia.com

Table 2: Hydrogenation Reactions of this compound Precursors and Products

| Reaction Type | Starting Material | Catalyst | Product | Stereochemistry |

|---|---|---|---|---|

| Partial Hydrogenation | 5-Decyne | Lindlar Catalyst | This compound | Syn-addition |

Halogenation Reaction Mechanisms (e.g., Bromination)

The bromination of this compound is an example of an electrophilic addition reaction. vaia.com The reaction proceeds via a mechanism that involves the formation of a cyclic bromonium ion intermediate. quora.com The bromine molecule (Br₂) becomes polarized as it approaches the electron-rich double bond of the alkene. The alkene's pi electrons attack the electrophilic bromine atom, displacing the bromide ion and forming the three-membered ring of the bromonium ion. quora.com

The reaction is stereospecific, resulting in anti-addition. This means the two bromine atoms add to opposite faces of the double bond. quora.com The bromide ion, acting as a nucleophile, attacks one of the carbons of the bromonium ion from the side opposite the bromine bridge. quora.com This backside attack is similar to an Sₙ2 reaction and leads to the formation of a trans-dibromo product. quora.com When this compound undergoes bromination, the resulting product is a racemic mixture of (5R,6S)-5,6-dibromodecane and (5S,6R)-5,6-dibromodecane.

In some cases, allylic bromination can occur, where a hydrogen atom at a position adjacent to the double bond is substituted with a bromine atom. libretexts.org This typically happens under conditions that favor radical reactions, such as the use of N-bromosuccinimide (NBS) in the presence of light. libretexts.org

Catalytic Reaction Mechanisms

Enantioselective vs. Non-Enantioselective Oxidation

The oxidation of this compound can be performed under both non-enantioselective and enantioselective conditions, leading to different stereochemical outcomes.

Non-enantioselective oxidation typically employs achiral catalysts, such as SbCl₅, and results in the formation of a racemic mixture of oxidation products. nih.gov For example, in the ene reaction with a sulfurimide reagent, achiral Lewis acids like TiCl₄, SnCl₄, and SbCl₅ can catalyze the reaction at low temperatures to produce the allylic oxidation product as a racemic mixture. nih.gov

Enantioselective oxidation , on the other hand, utilizes chiral catalysts to control the stereochemistry of the product, leading to an excess of one enantiomer. Chiral Lewis acids are a key strategy for inducing asymmetry. For instance, a chiral antimony-BINOL complex has been used to catalyze the ene reaction of this compound, yielding the allylic oxidation product with a significant enantiomeric excess. nih.gov Low temperatures, such as -70°C, are often employed to suppress background thermal reactions and enhance the enantiomeric excess. nih.gov Mechanistic studies involving kinetic isotope effects and transition-state modeling help in understanding the stereochemical control exerted by the chiral catalyst. The stereochemical outcome of these reactions can be dependent on the geometry of the starting alkene, with cis and trans isomers yielding different major diastereomeric products. nih.gov

Table 3: Comparison of Catalytic Oxidation of this compound

| Type of Oxidation | Catalyst Type | Example Catalyst | Product Stereochemistry |

|---|---|---|---|

| Non-Enantioselective | Achiral Lewis Acid | SbCl₅ | Racemic Mixture |

Role of Chiral Lewis Acids in Stereocontrol

Chiral Lewis acids (CLAs) are indispensable tools in asymmetric synthesis, designed to influence the stereochemical outcome of a reaction by creating a chiral environment around the substrate. utdallas.edu These catalysts bind to a reactant, perturbing the energy levels of its frontier molecular orbitals and creating diastereomerically different transition states, one of which is energetically favored, leading to the preferential formation of a single enantiomer. utdallas.edu

In the context of this compound reactions, CLAs are crucial for achieving high levels of stereocontrol, particularly in oxidation reactions. A notable example is the enantioselective allylic oxidation of this compound. Research has demonstrated that a combination of the Lewis acid antimony pentachloride (SbCl₅) and a chiral co-catalyst, such as (R)-BINOL, can effectively catalyze the ene reaction between this compound and an oxidant. snnu.edu.cn This catalytic system creates a chiral pocket that directs the approach of the reactants, leading to the formation of a specific stereoisomer of the product. snnu.edu.cn

Optimization studies for this reaction highlight the critical role of the catalyst system in achieving both high yield and high enantioselectivity. The choice of Lewis acid and chiral ligand is paramount. For instance, using SbCl₅ with a specific phosphoramidite (B1245037) co-catalyst at -70 °C resulted in an 84% isolated yield and a 92.5:7.5 enantiomeric ratio (er) for the allylic oxidation product. snnu.edu.cn The low temperature is essential to suppress the non-catalyzed background thermal ene reaction, which would otherwise lead to a racemic mixture.

| Entry | Lewis Acid | Co-catalyst | Solvent | Temp (°C) | Yield (%) | er |

|---|---|---|---|---|---|---|

| 1 | None | None | CCl₄ | 25 | >95 | - |

| 2 | SbCl₅ | None | CH₂Cl₂ | -70 | <5 | - |

| 3 | SbCl₅ | (R)-BINOL | CH₂Cl₂ | -70 | 42 | 81.5:18.5 |

| 4 | SbCl₅ | Co-catalyst 6 | CH₂Cl₂:PhMe (1:2) | -70 | 84 | 92.5:7.5 |

Mechanistic Studies Employing Kinetic Isotope Effects (KIEs)

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step of a reaction. core.ac.ukdiva-portal.org This is achieved by replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the resulting change in the reaction rate. diva-portal.org A significant difference in rate (a "normal" KIE) implies that the bond to the isotopically labeled atom is cleaved in the rate-limiting step, as the heavier isotope forms a stronger bond requiring more energy to break. libretexts.orgprinceton.edu

In the study of alkene reactions, KIEs provide critical insights. For example, in the epoxidation of various alkenes, including the related isomer trans-5-decene (B166815), with m-chloroperoxybenzoic acid (MCPBA), a primary deuterium (B1214612) KIE (kₗ/kₕ) of 1.05 ± 0.05 was observed when the peroxyacid's hydroxyl proton was replaced with deuterium. nih.gov This small KIE suggests that the O-H bond is not significantly broken in the transition state of the epoxidation reaction. nih.gov

Furthermore, stereochemical investigations into the formation of cyclic carbonates from epoxides have utilized deuterated substrates derived from decene. rsc.org The use of 1-deuterated cis-decene oxide allows for the precise determination of the stereochemical outcome (retention or inversion) of the carbonate-forming reaction by analyzing the resulting product with ¹H NMR spectroscopy. rsc.org Such isotopic labeling studies are invaluable for distinguishing between proposed mechanistic pathways, such as those involving epoxide activation versus carbon dioxide activation, which lead to different stereoisomers. rsc.org These methods are directly applicable to mechanistic investigations of this compound to clarify transition state structures and identify rate-limiting steps.

Transition-State Modeling and Stereochemical Bottlenecks

Transition-state modeling and computational chemistry provide profound insights into reaction mechanisms by visualizing the structures and energies of intermediates and transition states. diva-portal.orgpsu.edu These models help rationalize the origins of stereoselectivity and identify "stereochemical bottlenecks"—high-energy transition states that hinder the formation of certain stereoisomers.

For reactions involving this compound, transition-state analysis can explain observed product ratios and reaction rates. In a palladium-catalyzed cyclopropanation reaction, this compound was found to be significantly less reactive than its trans isomer (13% yield vs. 75% yield under identical conditions). ethz.ch This dramatic difference in reactivity is attributed to steric hindrance in the transition state. ethz.ch The concerted migratory syn-insertion of the coordinated this compound into the palladium-alkylboron bond is sterically hindered, creating a high-energy transition state that acts as a bottleneck, thus slowing the reaction rate for the cis isomer. ethz.ch

In the Lewis acid-catalyzed hetero-ene reaction of this compound, stereochemical analysis of the products supports a closed, organized transition state. snnu.edu.cn This implies a concerted mechanism where the new bonds form in a well-defined geometry, which is influenced by the chiral catalyst. inflibnet.ac.in Computational modeling of such transition states allows researchers to understand how the catalyst and substrate interact to lower the energy of one pathway over another, leading to the observed high enantioselectivity. diva-portal.org

Solvent Effects on Catalytic Performance

The choice of solvent is a critical parameter in catalysis, as it can profoundly influence reaction rates, selectivity, and even the mechanism itself. Solvents can affect catalytic performance by stabilizing or destabilizing reactants, intermediates, and transition states, restricting mass transfer, or in some cases, directly participating in the reaction.

In the enantioselective allylic oxidation of this compound, the solvent system has a significant impact on both the yield and the enantiomeric ratio of the product. snnu.edu.cn Systematic screening of solvents has shown that non-polar solvents and solvent mixtures are generally preferred for this particular reaction. As detailed in the table below, changing the solvent from a mixture of dichloromethane (B109758) (CH₂Cl₂) and toluene (B28343) (PhMe) to pure dichloromethane or carbon tetrachloride (CCl₄) alters the reaction's efficiency and stereochemical outcome. While the uncatalyzed reaction proceeds rapidly in CCl₄ at room temperature to give a racemic product, the catalyzed reaction requires specific solvent conditions and low temperatures to achieve high enantioselectivity. snnu.edu.cn The optimal conditions found—a 1:2 mixture of CH₂Cl₂ and PhMe—demonstrate a synergistic effect between the two solvents, highlighting the complexity of solvent-catalyst-substrate interactions. snnu.edu.cn

| Entry | Solvent | Temp (°C) | Yield (%) | er |

|---|---|---|---|---|

| 1 | CCl₄ | -70 | 20 | 80:20 |

| 2 | CH₂Cl₂ | -70 | 42 | 81.5:18.5 |

| 3 | PhMe | -70 | 72 | 91.5:8.5 |

| 4 | CH₂Cl₂:PhMe (1:2) | -70 | 84 | 92.5:7.5 |

Catalytic Applications and Selectivity in Cis 5 Decene Transformations

Olefin Metathesis Catalysis

Olefin metathesis is a powerful synthetic tool for the formation of new carbon-carbon double bonds. In the context of cis-5-decene, this can involve self-metathesis, where two molecules of this compound react to form 5-decyne (B157701) and regenerate the starting material, or cross-metathesis with other olefins. The catalytic systems employed are typically based on ruthenium, molybdenum, or tungsten complexes.

Ruthenium-Based Catalysts (e.g., Grubbs Catalyst)

Ruthenium-based catalysts, particularly the well-defined Grubbs-type catalysts, are widely used in olefin metathesis due to their functional group tolerance and stability. researchgate.netgoogle.com The first-generation Grubbs catalyst, (PCy₃)₂(Cl)₂Ru=CHPh, and the more active second-generation catalysts, which feature an N-heterocyclic carbene (NHC) ligand, have been employed in various metathesis reactions. researchgate.netufpb.br

For instance, the cross-metathesis of 1-decene (B1663960) with (E)-4-octene has been studied using various ruthenium catalysts. beilstein-journals.org The efficiency of these catalysts is influenced by the steric properties of their ligands. beilstein-journals.org In the presence of terminal alkenes, which can lead to catalyst degradation, higher catalyst loadings are often required. beilstein-journals.org The self-metathesis of this compound can be used to produce valuable products like 5-decenyl acetate (B1210297), a component of the peach twig borer pheromone, through cross-metathesis with 1,10-diacetoxy-5-decene. ethz.ch To achieve high selectivity in such reactions, low temperatures (e.g., 5 °C) are often employed. ethz.ch

Latent ruthenium catalysts, which are inactive at room temperature and become active upon heating, have also been developed. For example, certain N-aryl,N-alkyl NHC ruthenium catalysts have shown clean conversion of 1-hexene (B165129) to 5-decene at 85 °C with no detectable side products. nih.gov

Tungsten-Based Catalysts

Tungsten-based catalysts are also effective for olefin metathesis and are often preferred for their thermal stability, although they may require higher reaction temperatures. acs.org Similar to molybdenum, supported tungsten oxide catalysts are used in industrial processes. acs.org Well-defined silica-supported tungsten(IV)-oxo complexes have been synthesized to study their reactivity and initiation mechanisms. ethz.chsci-hub.se These supported catalysts can be activated by thermal treatment or with a co-catalyst like B(C₆F₅)₃ and show higher activity than their molecular counterparts. ethz.ch

Tungsten-based catalysts have shown to be more Z-selective than their molybdenum counterparts in some cases. core.ac.uk For instance, tungsten oxo alkylidene complexes can promote the Z-selective coupling of terminal olefins to yield products with >99% Z configuration. nih.gov The addition of a Lewis acid, such as B(C₆F₅)₃, can significantly increase the reaction rate, although it may lead to a loss of Z-selectivity. nih.gov

The table below shows the conversion of various terminal olefins to their homocoupled products with >99% Z-selectivity using a tungsten oxo alkylidene catalyst.

| Substrate | Catalyst Loading (mol%) | Time | Conversion (%) |

| 1-octene | 0.2 | 24 h | 72 |

| allylbenzene | 0.2 | 24 h | 88 |

| allylboronic acid pinacolate ester | 0.2 | 1 h | 75 |

| allylSiMe₃ | 0.2 | 24 h | 11 |

| 1-decene | 0.2 | 6 h | 73 |

| Methyl-10-undecenoate | 1 | 24 h | 59 |

| Data from a study on Z-selective olefin metathesis with tungsten catalysts. nih.gov |

Activity and Selectivity of Molecular vs. Heterogeneous Catalysts

A key distinction in olefin metathesis catalysis lies between molecular (homogeneous) and heterogeneous catalysts. Molecular catalysts, such as Grubbs and Schrock catalysts, are well-defined single-site catalysts that offer high activity and selectivity at low temperatures. nih.govacs.org However, their separation from the product can be challenging.

Heterogeneous catalysts, typically based on supported metal oxides like MoOₓ or WOₓ on silica (B1680970), are used in industrial applications and are easily separated from the reaction mixture. acs.org They often require higher temperatures to be active. acs.org Studies comparing molecularly defined supported catalysts with their classical heterogeneous counterparts have revealed distinct reactivity patterns. For example, supported Mo oxo species show a strong dependence on the α-olefin chain length, a phenomenon not observed with molecular and supported Mo alkylidenes. acs.org Molecular dynamics simulations of this compound on a silica surface suggest that interactions between the olefin and surface silanols play a role in the catalytic process. acs.orgresearchgate.net

Z-Selective Olefin Metathesis

Achieving high Z-selectivity (formation of the cis-isomer) in olefin metathesis is a significant goal, as the Z-isomers of many valuable chemicals, such as pheromones, are the biologically active forms. Molybdenum and tungsten-based MAP (monoaryloxide-pyrrolide) catalysts have emerged as highly effective for Z-selective metathesis. sci-hub.senih.gov The high Z-selectivity is attributed to the steric environment created by a large aryloxide ligand, which favors the formation of metallacyclobutane intermediates with adjacent cis substituents. nih.gov

For instance, molybdenum MAP catalysts can couple terminal olefins to yield products with >98% Z-configuration. nih.gov Similarly, tungsten-based MAP catalysts are highly Z-selective. acs.org The choice of metal can be crucial, with tungsten sometimes offering higher Z-selectivity than molybdenum. core.ac.uk

Tandem Olefin Isomerization/Metathesis-Coupling (ISOMET) Reactions

A powerful strategy that combines two catalytic processes is the tandem olefin isomerization/metathesis-coupling (ISOMET) reaction. acs.orgmit.eduacs.org This one-pot reaction converts internal olefins into higher, more valuable olefins. The process utilizes a "zipper" catalyst, typically a ruthenium complex, to isomerize an internal olefin to a terminal olefin. mit.eduescholarship.org A second, metathesis catalyst, often a Z-selective tungsten complex, then couples the terminal olefin to produce a new, longer-chain cis-olefin. acs.orgmit.edu

For example, trans-3-hexene (B77681) can be converted to this compound and ethylene (B1197577) in an ISOMET reaction. acs.orgacs.org The success of this tandem process relies on the compatibility of the two catalysts and the high selectivity of the metathesis catalyst for terminal over internal olefins. acs.orgacs.org The reaction conditions, such as temperature, can significantly impact the conversion and product distribution. acs.orgacs.org

The table below provides an example of the products formed in an ISOMET reaction of trans-3-hexene.

| Product | Amount (mmol) |

| This compound | 0.431 |

| C9 olefins | trace |

| C8 olefins | trace |

| Data from a study on one-pot tandem olefin isomerization/metathesis-coupling reactions. acs.org |

Allylic Oxidation Catalysis

Allylic oxidation of unfunctionalized internal alkenes like this compound provides a pathway to valuable chiral building blocks. nih.gov This transformation can be achieved with high selectivity through the use of specific catalytic systems. nih.gov

The development of a highly selective allylic oxidation of internal alkenes has been achieved using a hetero-ene reaction strategy. nih.gov For this compound, a combination of antimony pentachloride (SbCl₅) and (R)-BINOL was found to effectively catalyze the ene reaction with an electrophilic chalcogen-based oxidant at -70 °C. nih.gov This system demonstrated both regio- and stereochemical control. nih.gov After extensive optimization, a system using SbCl₅ and a specific BINOL-derived co-catalyst (co-catalyst 6) was identified as optimal, yielding the allylic oxidation product in 84% isolated yield with complete E-olefin selectivity and a 92.5:7.5 enantiomeric ratio. nih.gov

The mechanism of the enantioselective allylic oxidation of this compound is understood as a chiral Brønsted acid catalyzed hetero-ene reaction. nih.gov Analysis of the stereochemical outcomes from the oxidation of both cis- and trans-5-decene (B166815) supports a closed transition state for this reaction. nih.gov The reaction is sensitive to the choice of catalyst components. nih.gov While achiral Lewis acids like TiCl₄, SnCl₄, and SbCl₅ can catalyze the ene reaction at -70 °C, they produce the product in low yields. nih.gov The introduction of a chiral ligand like BINOL in conjunction with an antimony-based Lewis acid significantly enhances both yield and enantiomeric excess. nih.gov The addition of trifluoroacetic acid (TFA) was found to further improve the reaction's efficiency. nih.gov

Table 2: Optimization of the Enantioselective Allylic Oxidation of this compound This table summarizes the results from the optimization of reaction conditions for the allylic oxidation of this compound, showing the effect of different catalysts and additives on yield and enantiomeric excess (er).

| Entry | Catalyst System | Additive | Yield (%) | Enantiomeric Ratio (er) |

| 1 | No Catalyst | - | 0 | - |

| 2 | TiCl₄ | - | low | - |

| 3 | SnCl₄ | - | low | - |

| 4 | SbCl₅ | - | low | - |

| 5 | TiCl₄ / (R)-BINOL | - | low | low |

| 6 | SnCl₄ / (R)-BINOL | - | low | low |

| 7 | SbCl₅ / (R)-BINOL | - | 57 | 89.5:10.5 |

| 8 | SbCl₅ / (R)-BINOL | 0.5 equiv. TFA | 70 | 89.5:10.5 |

| 9 | SbCl₅ / Co-catalyst 6 | - | 84 (isolated) | 92.5:7.5 |

Data sourced from PMC. nih.gov

Investigations into the reaction mechanism included experiments to determine the relationship between the co-catalyst and the substrate in the rate-determining step. nih.gov These experiments revealed a linear relationship between the enantiomeric excess of the product and the co-catalyst, which suggests a 1:1 stoichiometry between the BINOL-based co-catalyst and the alkene substrate (this compound) in the transition state. nih.gov The role of trifluoroacetic acid in this system is proposed to be the stabilization of the protonated SbCl₅-BINOL complex, which is necessary for the activation of the Lewis Brønsted acid (LBA). nih.gov

Isomerization Catalysis

The catalytic isomerization of decene isomers is a significant reaction in industrial chemistry. mpg.dersc.org Studies have demonstrated that various transition metal catalysts can effectively facilitate the migration of the double bond along the carbon chain. mpg.dersc.org

In one study, the palladium/DTBPMB-catalyzed methoxycarbonylation of 1-decene was shown to be accompanied by a fast and dominant isomerization of the starting material into a mixture of 2-, 3-, 4-, and 5-decene, including their cis and trans configurations. mpg.de This indicates that under these catalytic conditions, an equilibrium between the different decene isomers is readily established. mpg.de

Similarly, experiments using a Rh(BiPhePhos) catalyst for the isomerization of 1-decene in the absence of reactive gases showed the formation of all possible internal cis- and trans-decene isomers. rsc.org The reaction was monitored until the concentration profiles of the isomers remained constant, suggesting that a thermodynamic equilibrium had been reached. rsc.org

Furthermore, the reactivity of certain catalysts can be highly dependent on the specific isomer of decene. nih.gov For example, a specific ruthenium metathesis catalyst (catalyst 5) showed significantly higher activity for the ethenolysis of this compound (57% yield) compared to trans-5-decene, which produced only trace amounts of product under the same conditions. nih.gov This highlights how catalytic systems can differentiate between geometric isomers, making isomerization a critical consideration in selective transformations. nih.gov

Rhodium-Catalyzed Isomerization of n-Decene Isomers

The isomerization of n-decene isomers, including this compound, has been investigated using rhodium catalysts, particularly in the context of hydroformylation reactions where it is a prominent side reaction. rsc.orgrsc.org Research has utilized catalysts such as those containing the BiPhePhos ligand to study the migration of the double bond along the carbon chain. rsc.orgmpg.de

In a typical experimental setup, an n-decene isomer, for instance, 1-decene, is exposed to a rhodium catalyst in the absence of syngas (a mixture of carbon monoxide and hydrogen). rsc.org This allows for the study of the isomerization reaction in isolation. The process is observed to be stepwise, with the double bond migrating sequentially to adjacent positions. rsc.org Gas chromatography is a common analytical technique used to monitor the concentration profiles of all the n-decene isomers, including the various cis and trans positional isomers, until a state of equilibrium is achieved. rsc.orgresearchgate.net

Studies have shown that rhodium catalysts modified with diphosphite ligands like BiPhePhos are not only active in hydroformylation but also effectively catalyze the double bond isomerization of long-chain olefins. mpg.de This property can be harnessed in tandem isomerization-hydroformylation reactions to convert internal olefins into desired terminal products. researchgate.net The catalytic cycle for isomerization involves the formation of active rhodium-hydrido complexes that facilitate the double bond migration. mpg.de

Thermodynamic Equilibrium Distribution of Isomers

When the rhodium-catalyzed isomerization of n-decene isomers is allowed to proceed for a sufficient duration, a thermodynamic equilibrium is established. rsc.org In one study, using a Rh(BiPhePhos) catalyst, the reaction mixture reached a point where the concentrations of the various n-decene isomers remained constant after 120 minutes, with no further changes observed for up to 24 hours. rsc.org This indicates that the system has reached a state of thermodynamic equilibrium.

The composition of the n-decene isomers at equilibrium has been experimentally determined and further scrutinized using computational quantum chemical methods. rsc.orgrsc.org These computational approaches, including Density Functional Theory (DFT) and correlated ab initio methods, have been used to calculate the relative energies of the cis and trans positional isomers of n-decene. rsc.orgrsc.org The experimentally observed equilibrium composition provides valuable data for validating and refining these theoretical models. researchgate.net

The equilibrium distribution is a reflection of the relative thermodynamic stabilities of the different isomers. The data from such experiments can be used to determine the Gibbs free energy changes for the isomerization reactions between the various n-decene isomers. researchgate.net

Below is a table representing the experimentally measured equilibrium composition of linear decene isomers from a rhodium-catalyzed isomerization experiment. rsc.org

| Compound Name | Isomer | Equilibrium Composition (%) |

| 1-Decene | - | 2.8 |

| trans-2-Decene | trans | 24.8 |

| cis-2-Decene | cis | 11.2 |

| trans-3-Decene | trans | 19.8 |

| cis-3-Decene | cis | 7.2 |

| trans-4-Decene | trans | 16.2 |

| cis-4-Decene (B100536) | cis | 5.8 |

| trans-5-Decene | trans | 9.4 |

| This compound | cis | 2.8 |

Theoretical and Computational Studies of Cis 5 Decene

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful avenue for exploring the dynamic behavior of molecules like cis-5-decene, offering insights into its conformational flexibility and interactions over time.

This compound serves as a model compound for the unsaturated acyl chains found in important biological molecules like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). researchgate.netnih.gov MD simulations are used to study the torsional dynamics and conformational changes that these molecules undergo. nih.gov The inherent flexibility of the decene chain, which has eight rotatable bonds, gives rise to a large number of possible conformers that contribute to the molecule's properties at finite temperatures. rsc.org

Time-dependent density functional theory (TDDFT) calculations on various conformers of this compound have been used to model the C=C stretch in the acyl chains of lipids. researchgate.netnih.gov These calculations are essential for interpreting experimental data, such as Raman spectra, by accounting for the impact of different molecular conformations. researchgate.net Energy profile scans for the rotation about selected torsion angles in a this compound molecule are performed to understand the energy barriers between different conformations. nih.govacs.org

The accuracy of MD simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. This compound has been used as a key model compound in the development and parameterization of lipid force fields, such as Amber's Lipid14. nih.govacs.org

In the development of Lipid14, torsion scans around the C=C double bond of this compound were performed using high-level quantum mechanics (MP2:CC extrapolation method). nih.govacs.org The resulting energy profiles were then used to fit and refine the torsion parameters in the force field. nih.gov Additionally, Lennard-Jones (LJ) parameters for the alkene hydrogen atoms were adjusted by scaling them until simulations of this compound and other small alkenes could satisfactorily reproduce experimental data for properties like density and heat of vaporization. nih.govacs.org This careful parameterization ensures that the force field can accurately model the behavior of unsaturated lipids in large-scale bilayer simulations. nih.govacs.org For instance, charges for the double bond region in some force fields were derived by averaging over dozens of conformations of this compound extracted from a condensed-phase MD simulation.

Computational Challenges in Simulating Torsional Dynamics

The accurate simulation of the torsional dynamics of this compound presents significant computational challenges. The primary difficulty arises from the molecule's conformational flexibility. This compound possesses multiple single bonds around which rotation can occur, leading to a large number of possible low-energy conformers. Each of these conformers represents a local minimum on a complex potential energy surface.

A complete and accurate simulation of the molecule's dynamics requires a thorough exploration of this surface. This involves not only identifying all stable conformers but also calculating the energy barriers for interconversion between them. The sheer number of degrees of freedom makes a comprehensive quantum mechanical treatment computationally expensive. Methods like Density Functional Theory (DFT) are required to achieve the necessary accuracy, but applying them to the vast conformational space of a molecule like this compound is a demanding task. Accurately modeling the subtle torsional potentials and the resulting dynamic behavior is therefore a key challenge in the computational study of this and similar long-chain alkenes.

Conformational Effects on Vibrational Spectra

The vibrational spectra of this compound are highly dependent on its conformational state. Different spatial arrangements of the molecule's alkyl chains result in distinct vibrational frequencies and intensities. Computational studies, particularly those using Time-Dependent Density Functional Theory (TDDFT), have shown that a single, idealized conformer (e.g., an all-trans arrangement of the alkyl chains) is insufficient to reproduce experimental spectra accurately. scielo.org.za

To obtain a calculated spectrum that matches experimental data, such as that from Surface-Enhanced Raman Scattering (SERS), it is necessary to consider a variety of the most stable conformers. The final theoretical spectrum is typically generated by averaging the spectra of individual conformers, weighted by their predicted thermodynamic populations. scielo.org.za For instance, the C=C stretching mode, which appears around 1650 cm⁻¹, can have its precise frequency and Raman tensor influenced by the conformation of nearby atoms. scielo.org.za Similarly, vibrations like the CH₂/CH₃ scissor mode near 1450 cm⁻¹ are also sensitive to the molecule's geometry. scielo.org.za By considering these conformational effects, computational models can successfully interpret experimental spectra to yield structural information, such as the orientation of the double bond. scielo.org.za

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Influence of Conformation |

|---|---|---|

| C=C Stretch | ~1650 | The precise frequency and Raman tensor are affected by the spatial arrangement of adjacent alkyl chains. scielo.org.za |

| CH₂/CH₃ Scissor | ~1450 | The intensity and shape of this band are sensitive to the overall molecular conformation. scielo.org.za |

Adsorption on Surfaces (e.g., Silica-Supported Catalysts)

The adsorption of this compound onto the surface of a silica-supported metal catalyst is a critical first step in many heterogeneous catalytic reactions, such as hydrogenation. The process is primarily governed by the interaction between the alkene's π-electron system and the active metal sites (e.g., Pd, Pt, Rh) dispersed on the silica (B1680970) support. wikipedia.orgrsc.org

The bonding is described by the Dewar-Chatt-Duncanson model. umb.edu This model involves two main components:

σ-Donation : The filled π-orbital of the C=C double bond in this compound donates electron density to an empty d-orbital on the transition metal. umb.edu

π-Backbonding : A filled d-orbital on the metal donates electron density back into the empty π* (antibonding) orbital of the alkene. umb.edu

Thermodynamic Studies

Experimental and Computational Determination of Energy Differences

The relative stability of alkene isomers, such as this compound and its trans-5-decene (B166815) counterpart, is determined by the difference in their ground-state energies. This energy difference can be investigated through both computational and experimental methods.

Computational Determination : Quantum chemistry calculations, particularly using Density Functional Theory (DFT), are a powerful tool for determining the energy differences between isomers. libretexts.org Geometries of the molecules are optimized to find their lowest energy structures. Single-point energy calculations on these optimized structures can provide highly accurate predictions of their relative stabilities. For simple alkenes, computational studies consistently predict that trans isomers are slightly more stable than the corresponding cis isomers. libretexts.org This increased stability is attributed to reduced steric strain in the trans configuration, where the bulky alkyl groups are on opposite sides of the double bond.

Experimental Determination : Experimentally, energy differences are typically determined through heat of hydrogenation or heat of combustion measurements. By measuring the heat released when this compound and trans-5-decene are hydrogenated to form decane, the difference in their initial potential energies can be calculated. The isomer with the lower heat of hydrogenation is the more stable one.

| Isomer | Computational Method | Predicted Relative Stability | Reason |

|---|---|---|---|

| cis-5-Decene | DFT | Less Stable | Steric strain from alkyl groups on the same side of the double bond. |

| trans-5-Decene | DFT | More Stable | Reduced steric strain due to alkyl groups on opposite sides. libretexts.org |

Estimation of Gibbs Free Energy Differences and Equilibrium Constants

The energy differences determined computationally or experimentally can be used to estimate the Gibbs free energy difference (ΔG°) and the equilibrium constant (K) for the isomerization reaction between this compound and trans-5-decene. The fundamental relationship connecting these thermodynamic quantities is:

ΔG° = -RT ln K

Where:

ΔG° is the standard Gibbs free energy change.

R is the ideal gas constant.

T is the temperature in Kelvin.

K is the equilibrium constant. wikipedia.org

The standard Gibbs free energy change (ΔG°) is related to the enthalpy change (ΔH°) and entropy change (ΔS°) by the equation ΔG° = ΔH° - TΔS° . The calculated ground-state energy difference (ΔE) from computational methods provides a good approximation of the enthalpy change (ΔH°). The entropy change (ΔS°) can also be calculated from statistical mechanics based on the vibrational frequencies and rotational constants of the molecules.

Once ΔG° is known, the equilibrium constant K can be calculated. A negative ΔG° indicates that the products are favored at equilibrium (K > 1), while a positive ΔG° indicates that the reactants are favored (K < 1). wikipedia.orglibretexts.org For the cis-trans isomerization of 5-decene, since the trans isomer is more stable, the conversion of cis to trans will have a negative ΔG°, and the equilibrium constant will favor the formation of trans-5-decene.

| Parameter | Value | Unit |

|---|---|---|

| Assumed ΔG° at 298 K | -4.0 | kJ/mol |

| Gas Constant (R) | 8.314 | J/(mol·K) |

| Temperature (T) | 298 | K |

| Calculated ln(K) | 1.61 | - |

| Calculated Keq | ~5.0 | - |

Deuterium (B1214612) Fractionations in Organic Molecules and Isotope Effects

Substituting hydrogen (H) with its heavier isotope, deuterium (D), in this compound can have a measurable impact on its reactivity, a phenomenon known as the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate for the hydrogen-containing compound to that of the deuterium-containing compound (kH/kD).

This effect arises primarily from the difference in the zero-point vibrational energy of a C-H bond versus a C-D bond. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it. Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated molecule, resulting in a "normal" primary KIE where kH/kD > 1. researchgate.net For example, in a reaction involving the abstraction of a hydrogen atom from a carbon adjacent to the double bond (an allylic position) of this compound, a significant KIE would be expected.

In some cases, an "inverse" KIE (kH/kD < 1) can be observed. This may occur if the transition state involves the formation of a new bond to the hydrogen/deuterium atom that is stiffer than the original C-H/C-D bond. colab.ws Secondary isotope effects, where the deuterium is not directly involved in bond breaking but is located near the reaction center, can also influence reaction rates by affecting the stability of carbocation intermediates through hyperconjugation. researchgate.net

Reaction Pathway and Transition State Modeling

Density Functional Theory (DFT) stands as a powerful computational method to investigate the mechanisms of chemical reactions, including those involving alkenes like this compound. By calculating the electronic structure of a molecular system, DFT can map out the potential energy surface of a reaction, identifying the low-energy paths that molecules are most likely to follow. This approach allows for the characterization of reactants, products, intermediates, and, crucially, the transition states that connect them. While specific DFT studies focusing solely on this compound are not extensively detailed in the public literature, the principles of reaction pathway modeling can be thoroughly illustrated by examining DFT studies on analogous and structurally related alkenes. These studies provide a clear framework for how the reactivity of this compound would be theoretically investigated.

The core of this analysis involves locating the transition state (TS), which represents the highest energy point along the minimum energy pathway between reactants and products. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a critical factor in determining the reaction rate. DFT calculations provide detailed geometric parameters of the transition state, such as bond lengths and angles, offering insights into the structure of this fleeting molecular arrangement.

For instance, DFT has been widely applied to study the cis-trans isomerization of alkenes, a fundamental reaction for a compound like this compound. Theoretical studies on simpler alkenes, such as stilbene, have used time-dependent DFT (TD-DFT) to investigate the photoisomerization process. These calculations map the potential energy surfaces of the ground and excited states to understand how light absorption facilitates rotation around the carbon-carbon double bond. The calculations identify the energy barriers and key geometries along the isomerization coordinate, providing a unifying picture of the process in stilbene-like molecules.

Another common reaction pathway for alkenes is oxidation. The mechanism of alkene oxidation by permanganate (B83412) has been elucidated using DFT calculations. These studies compared a [3+2] cycloaddition pathway with a [2+2] pathway. The results for a range of substituted alkenes consistently showed that the [3+2] cycloaddition is overwhelmingly favored, with a difference in the free energy of activation between the two pathways being approximately 40 to 45 kcal/mol. acs.orgnih.gov The calculations identified symmetric and unsymmetrical transition states depending on the alkene's substitution pattern and demonstrated that steric bulk at the double bond did not significantly affect the activation energies. acs.orgnih.gov

The table below, derived from a DFT study on the permanganate oxidation of various alkenes, illustrates the type of data generated. The Becke3LYP functional with the 6-31G(d) basis set was used for these calculations. nih.gov

| Alkene | Calculated Free Energy of Activation (ΔG‡) (kcal/mol) | Experimental Free Energy of Activation (ΔG‡) (kcal/mol) |

| 3-Butenoic acid | 10.3 | 10.1 |

| 4-Penten-1-ol | 10.5 | 10.4 |

| 4-Pentenoic acid | 10.6 | 10.4 |

| 5-Hexen-1-ol | 10.6 | 10.6 |

| 5-Hexenoic acid | 10.6 | 10.5 |

| cis-2-Pentenoic acid | 11.0 | 11.0 |

| trans-2-Pentenoic acid | 11.2 | 11.2 |

| 2-Methyl-2-butenoic acid | 11.8 | 11.7 |

| 2,3-Dimethyl-2-butenoic acid | 12.3 | 12.1 |

Furthermore, DFT is instrumental in studying cycloaddition reactions. For example, the mechanism of [3+2] cycloaddition reactions between benzonitrile (B105546) N-oxides and nitroethene has been explored. researchgate.net These calculations showed that the reaction proceeds through a one-step, asynchronous transition state, classifying it as a polar, but not stepwise, process. researchgate.net

In the context of polymerization, DFT has been used to analyze the polymerization of 1-butene, a smaller α-olefin. These studies investigate the regioselectivity (e.g., 1,2 vs. 2,1 insertion) and termination pathways by calculating the energetic profiles of the transition states for each step. frontiersin.org For instance, calculations on a C2-symmetric metallocene-catalyzed system revealed a preference for chain termination after a secondary (2,1) insertion over propagation, explaining the observation of lower molecular weight polymers. frontiersin.org The following table shows calculated energy barriers for different steps in the polymerization of 1-butene, highlighting how DFT can distinguish between competing pathways. frontiersin.org

| Reaction Step | Catalyst System | Calculated Free Energy Barrier (ΔG‡) (kcal/mol) |

| 1,2 Insertion | C2-symmetric ansa-metallocene | 10.5 |

| 2,1 Insertion | C2-symmetric ansa-metallocene | 13.8 |

| Chain Termination (after 1,2 insertion) | C2-symmetric ansa-metallocene | 18.2 |

| Chain Termination (after 2,1 insertion) | C2-symmetric ansa-metallocene | 15.1 |